molecular formula C17H16N2O2S B400991 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenoxyacetamide CAS No. 301355-04-4

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenoxyacetamide

Cat. No. B400991
CAS RN: 301355-04-4
M. Wt: 312.4g/mol
InChI Key: QHTHSHPGHBEQIG-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenoxyacetamide, also known as TAK-915, is a novel small molecule compound that has shown potential in the treatment of various neurological disorders. It is a potent and selective inhibitor of the GABA A α5 receptor subtype, which is involved in the regulation of cognitive function, memory, and learning.

Mechanism of Action

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenoxyacetamide acts as a selective antagonist of the GABA A α5 receptor subtype, which is predominantly expressed in the hippocampus and other brain regions involved in memory and learning. By blocking the activity of this receptor subtype, this compound enhances synaptic plasticity and improves cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of acetylcholine and glutamate in the brain, which are important neurotransmitters involved in memory and learning. It also enhances the activity of NMDA receptors, which are critical for synaptic plasticity and memory consolidation.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenoxyacetamide is its high selectivity for the GABA A α5 receptor subtype, which minimizes the risk of off-target effects. It also has a favorable pharmacokinetic profile, with good brain penetration and a long half-life. However, its efficacy in clinical trials remains to be established, and further studies are needed to determine the optimal dosage and treatment duration.

Future Directions

Future research on N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenoxyacetamide should focus on its potential use in the treatment of various neurological disorders, including Alzheimer's disease, schizophrenia, and age-related memory decline. Additional preclinical studies are needed to determine the optimal dosage and treatment duration, as well as the potential side effects of long-term use. Clinical trials should also be conducted to evaluate the safety and efficacy of this compound in humans. Finally, the development of new compounds with improved selectivity and potency for the GABA A α5 receptor subtype may lead to the discovery of more effective treatments for cognitive impairment.

Synthesis Methods

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenoxyacetamide involves a multi-step process that includes the reaction of 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid with phenoxyacetic acid, followed by the reaction with cyanogen bromide and subsequent reduction with lithium aluminum hydride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenoxyacetamide has been extensively studied in preclinical models of cognitive impairment, including Alzheimer's disease, schizophrenia, and age-related memory decline. It has been shown to improve cognitive function and memory in these models, with no significant side effects observed.

properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c18-10-14-13-8-4-5-9-15(13)22-17(14)19-16(20)11-21-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-9,11H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTHSHPGHBEQIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)COC3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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